molecular formula C17H21NO4 B11644676 2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B11644676
M. Wt: 303.35 g/mol
InChI Key: XHPCNTHZRKHJRS-UHFFFAOYSA-N
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Description

2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methoxyphenyl group and a hydroxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core structure but differ in their substituents.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group attached to various core structures.

Uniqueness

2-{[(3-Hydroxypropyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3-hydroxy-2-(3-hydroxypropyliminomethyl)-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO4/c1-22-14-5-3-12(4-6-14)13-9-16(20)15(17(21)10-13)11-18-7-2-8-19/h3-6,11,13,19-20H,2,7-10H2,1H3

InChI Key

XHPCNTHZRKHJRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCCO)O

solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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